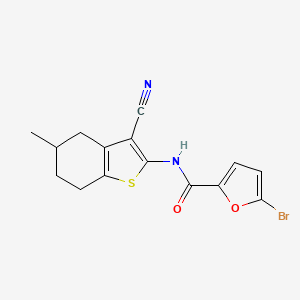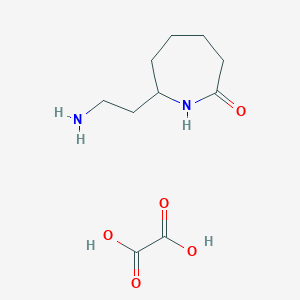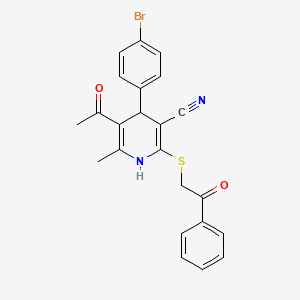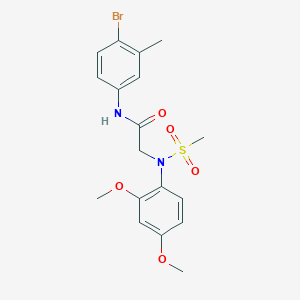![molecular formula C17H20N6 B5165639 1-[5-Methyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]azepane](/img/structure/B5165639.png)
1-[5-Methyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-Methyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]azepane is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a triazole ring fused with a pyrimidine ring, makes it a valuable target for synthetic and pharmacological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-Methyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]azepane can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
For industrial production, the scale-up of the microwave-mediated synthesis method has been demonstrated to be effective. The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-[5-Methyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]azepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of reduced triazolopyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[5-Methyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]azepane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[5-Methyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]azepane involves its interaction with specific molecular targets and pathways. It has been shown to act as an inhibitor of various enzymes, including JAK1, JAK2, and PHD-1 . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Similar structure but with a hydroxyl group at the 7th position.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar triazole-pyrimidine fusion.
Uniqueness
1-[5-Methyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]azepane is unique due to its specific substitution pattern and the presence of the azepane ring. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Eigenschaften
IUPAC Name |
7-(azepan-1-yl)-5-methyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6/c1-13-11-15(22-9-4-2-3-5-10-22)23-17(19-13)20-16(21-23)14-7-6-8-18-12-14/h6-8,11-12H,2-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZDXLVJIPUVTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)N3CCCCCC3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![propyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5165559.png)

![3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5165578.png)


![2-Chloro-1-[4-(2-chloro-4-methylphenoxy)butoxy]-4-methylbenzene](/img/structure/B5165592.png)
![4-{5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE](/img/structure/B5165597.png)
![ethyl 3-({[(3-cyano-2-pyridinyl)thio]acetyl}amino)benzoate](/img/structure/B5165603.png)
![1-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}azepane](/img/structure/B5165607.png)


![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5165638.png)
![(2-BROMOPHENYL)[4-(2-CHLORO-6-NITROPHENYL)PIPERAZINO]METHANONE](/img/structure/B5165640.png)
![N-[4-(3-methoxyphenyl)phenyl]-1-[(1-methylimidazol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B5165653.png)
